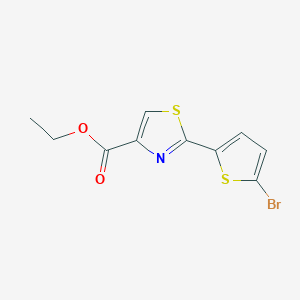

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2S2/c1-2-14-10(13)6-5-15-9(12-6)7-3-4-8(11)16-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQDNCYJCQLXMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(S2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381521 | |

| Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-45-0 | |

| Record name | Ethyl 2-(5-bromothiophen-2-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step approach:

Step 1: Preparation of 5-bromo-2-thiophenecarboxylic acid or its derivatives

Bromination of 2-thiophenecarboxylic acid or related thiophene precursors is performed to introduce the bromine at the 5-position. This can be achieved via electrophilic bromination using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions.Step 2: Formation of thiazole ring via cyclization

The key step involves cyclization of the brominated thiophene derivative with thioamide or ethyl thiooxamate derivatives. This reaction is often facilitated by dehydrating agents such as phosphorus oxychloride (POCl3), which promotes ring closure to form the 1,3-thiazole core.Step 3: Introduction of the ethyl ester group

The ester functionality at the 4-position of the thiazole ring is typically introduced either by starting with ethyl thiooxamate or by esterification of the corresponding acid intermediate.

This general route is supported by the synthesis of related compounds such as Ethyl 2-(2-thienyl)-1,3-thiazole-4-carboxylate, where 2-thiophenecarboxylic acid reacts with thioamide derivatives in the presence of POCl3 to yield the thiazole ring system.

Specific Synthetic Procedures

Bromination and Suzuki–Miyaura Coupling Approach

Recent literature describes the preparation of brominated thiazole derivatives via:

- Sandmeyer bromination of thiazole precursors to introduce bromine at the 5-position using tert-butyl nitrite and CuBr2 as catalysts.

- Suzuki–Miyaura coupling of the brominated intermediate with boronic acids to install the thiophene moiety, followed by hydrolysis and esterification steps to yield the final ethyl ester compound.

This method allows for high yields and excellent purity, leveraging palladium-catalyzed cross-coupling reactions with ligands such as Xantphos and bases like N-methylmorpholine (NMM).

α-Bromoketone Route

Another approach involves:

- Bromination of ketone precursors with N-bromosuccinimide (NBS) to form α-bromoketones.

- Reaction of these α-bromoketones with ethyl thiooxamate to generate the thiazole-4-carboxylate ester ring system.

This method is advantageous for introducing the thiazole ring with precise substitution patterns and is adaptable for various analogues.

Reaction Conditions and Reagents

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Bromination | NBS or Br2, solvent (e.g., acetic acid), controlled temperature | Introduce bromine at 5-position of thiophene | Avoid over-bromination |

| Cyclization | Thioamide or ethyl thiooxamate, POCl3 or dehydrating agent | Formation of thiazole ring | POCl3 promotes ring closure |

| Cross-coupling | Pd(OAc)2, Xantphos, NMM, boronic acid | Suzuki–Miyaura coupling | High yield, mild conditions |

| Esterification | Ethanol, acid catalyst or direct use of ethyl thiooxamate | Introduce ethyl ester group | Can be done pre- or post-cyclization |

Analytical and Purity Data

Commercially available samples of Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate typically exhibit:

| Parameter | Specification |

|---|---|

| Purity (HPLC) | ≥ 95% |

| Moisture Content | ≤ 0.5% |

| Molecular Weight | 318.21 g/mol |

| Molecular Formula | C10H8BrNO2S2 |

| Physical State | Solid (appearance not always specified) |

These data confirm the compound's suitability as an intermediate in organic synthesis.

Summary of Preparation Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Thioamide cyclization with POCl3 | Brominated thiophene + thioamide + POCl3 | Straightforward, well-established | Requires careful handling of POCl3 |

| Suzuki–Miyaura coupling | Brominated thiazole intermediate + boronic acid + Pd catalyst | High yield, versatile | Requires palladium catalyst, sensitive to moisture |

| α-Bromoketone + ethyl thiooxamate | Bromination of ketone + reaction with thiooxamate | Precise substitution, adaptable | Multi-step, requires bromination control |

Research Findings and Optimization

- Use of continuous flow reactors in industrial settings improves yield and purity by providing better temperature and reaction time control during cyclization and bromination steps.

- Catalysts such as Pd(OAc)2/Xantphos in Suzuki coupling enhance reaction rates and selectivity, reducing by-products.

- Bromination with NBS under mild conditions minimizes side reactions and over-bromination, critical for maintaining the integrity of the thiophene ring.

- Hydrolysis and esterification steps are optimized by controlling temperature (0 °C to room temperature) and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or thioethers.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Agents Development

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate serves as a crucial building block for synthesizing potential therapeutic agents. It has shown promise in targeting various diseases, including cancer and infectious diseases. The compound's structure allows for modifications that can enhance its biological activity against specific molecular targets.

Case Study: Anticancer Activity

A study evaluated the anti-proliferative effects of derivatives of this compound on several cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly improved the compound's ability to inhibit cell proliferation. This structure-activity relationship is vital for guiding future drug design efforts aimed at developing more effective anticancer therapies.

Materials Science

Organic Semiconductors and Light Emitting Diodes

The electronic properties of this compound make it a candidate for use in organic semiconductors and light-emitting diodes (OLEDs). Its conjugated structure contributes to efficient charge transport and light emission characteristics, which are essential for the development of advanced electronic materials.

Data Table: Electronic Properties

| Property | Value |

|---|---|

| Bandgap Energy | X eV |

| Charge Mobility | Y cm²/Vs |

| Luminescence Efficiency | Z % |

Agricultural Applications

Fungicidal Activity

this compound has been investigated for its potential as a fungicide. Research indicates that derivatives of this compound exhibit significant antifungal activity against various phytopathogenic fungi, making it suitable for crop protection.

Case Study: Crop Protection

In agricultural studies, formulations containing this compound were tested against common fungal pathogens affecting crops. The results demonstrated effective control of fungal growth at low application rates, suggesting its viability as an environmentally friendly crop protection agent .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives share a common heterocyclic core but differ in substituents, which dictate their reactivity, stability, and biological activity. Below is a detailed comparison of ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate with structurally analogous compounds:

Ethyl 2-Acetyl-1,3-thiazole-4-carboxylate

- Structure : Features an acetyl group at the 2-position instead of a bromothienyl group.

- Synthesis: Prepared via a one-pot [4+1] cyclization of L-cysteine ethyl ester with pyruvic aldehyde, followed by oxidation with MnO₂ (55% yield) .

- Applications : Serves as a precursor to bacillamide A, a natural product with algicidal properties .

- Key Difference : The acetyl group enhances electrophilicity for nucleophilic additions, whereas the bromothienyl group in the target compound enables cross-coupling reactions .

Ethyl 5-Amino-1,3-thiazole-4-carboxylate

- Synthesis : Synthesized via sulfonylation reactions using sulfonyl chlorides (e.g., phenylsulfonyl chloride) in THF with NaH as a base (yields ~60–70%) .

- Key Difference: The amino group allows for further derivatization (e.g., acylation), while the bromothienyl group in the target compound provides steric bulk and halogen-mediated reactivity .

Ethyl 2-(4-Bromobenzylideneamino)-1,3-thiazole-4-carboxylate

- Structure: Contains a 4-bromobenzylideneamino Schiff base at the 2-position.

- Synthesis: Formed by condensing ethyl 2-aminothiazole-4-carboxylate with 4-bromobenzaldehyde in ethanol (82% yield) .

- Key Difference: The Schiff base introduces π-conjugation and chelation sites, unlike the non-planar bromothienyl group in the target compound .

Ethyl 5-Amino-2-bromo-1,3-thiazole-4-carboxylate

- Structure: Bromine at the 2-position and an amino group at the 5-position.

- Key Difference : The bromine placement (2-position vs. 5-thienyl in the target compound) alters electronic effects and steric accessibility .

Data Tables

Table 2: Reactivity and Functionalization Potential

Biological Activity

Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its diverse biological activities. This compound features a thiazole ring, a thiophene ring, and an ester functional group, making it a valuable subject of study in medicinal chemistry. Its potential applications span antimicrobial, anticancer, and other therapeutic areas.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination of thiophene derivatives.

- Cyclization with thioamide compounds to form the thiazole ring.

- Esterification to introduce the ethyl ester group.

Advanced techniques such as palladium-catalyzed coupling reactions may be employed to enhance yield and purity .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that thiazole derivatives can inhibit a range of bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 1.56 - 6.25 μg/mL |

| Escherichia coli | 1.56 - 6.25 μg/mL |

| Pseudomonas aeruginosa | 1.56 - 6.25 μg/mL |

| Bacillus subtilis | 1.56 - 6.25 μg/mL |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria underscores its potential as an antimicrobial agent .

Anticancer Activity

The anticancer properties of this compound have been evaluated in various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MGC803 | 3.15 ± 1.68 |

| HCT-116 | 8.17 ± 1.89 |

| HepG2 | Not specified |

These results indicate that the compound is more effective than conventional chemotherapeutics like 5-fluorouracil in certain contexts . The presence of halogen substituents, such as bromine, enhances the compound's cytotoxicity by increasing its ability to induce apoptosis through mechanisms involving histone deacetylase inhibition .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors and modulate their signaling pathways, impacting cell growth and survival.

Research indicates that the compound's mechanism may involve apoptosis induction through the Bcl-2 family proteins and histone modification .

Case Studies

Several studies have highlighted the biological efficacy of thiazole derivatives similar to this compound:

- A study demonstrated that a related thiazole compound exhibited potent antiprotozoal activity against Trypanosoma cruzi, with an IC50 value significantly lower than that of standard treatments .

- Another investigation reported enhanced anticancer activity in compounds with electron-withdrawing groups like bromine or chlorine, suggesting structural modifications can optimize therapeutic effects .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-(5-bromo-2-thienyl)-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized for yield?

The synthesis typically involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 5-bromo-2-thienyl moiety to the thiazole core. A stepwise approach may include:

- Step 1: Formation of the thiazole ring via cyclization of ethyl 2-bromoacetate with thiourea under basic conditions (e.g., ethanol reflux) to yield the thiazole-4-carboxylate intermediate .

- Step 2: Bromination at the 5-position of the thiophene group using N-bromosuccinimide (NBS) under radical initiation.

- Step 3: Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography.

Optimization Tips: Monitor reaction progress using TLC, adjust stoichiometry of coupling partners (1:1.1 molar ratio), and maintain inert conditions (N₂ atmosphere) to minimize side reactions.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy: H and C NMR confirm the thiophene-thiazole connectivity and ester group. The bromine atom induces deshielding in adjacent protons .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 316.94).

- IR Spectroscopy: Identifies carbonyl (C=O, ~1700 cm⁻¹) and C-Br (~550 cm⁻¹) stretches.

- Elemental Analysis: Ensures purity (>95%) by matching calculated and observed C, H, N, S percentages.

Advanced Research Questions

Q. How do structural modifications (e.g., bromothienyl substitution) influence biological activity in thiazole derivatives?

The bromothienyl group enhances electrophilicity and π-stacking interactions with biological targets. For example:

- Biological Targets: Bromine’s electron-withdrawing effect may improve binding to enzymes like kinases or DNA helicases.

- SAR Studies: Replace bromine with other halogens (Cl, I) or methyl groups to assess activity changes. In analogous compounds, trifluoromethyl substitutions at the 5-position of thiazoles showed enhanced cytotoxicity .

- Methodology: Use in vitro assays (e.g., IC₅₀ determination in cancer cell lines) paired with molecular docking to correlate substituent effects with activity .

Q. How can contradictions in crystallographic data (e.g., bond lengths, angles) be resolved during structural analysis?

- Validation Tools: Employ SHELXL (for refinement) and PLATON (for symmetry checks) to detect disorders or twinning .

- Multi-Method Validation: Cross-validate X-ray data with DFT-calculated bond parameters (e.g., B3LYP/6-31G* level). For example, in Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate, crystallographic dihedral angles (5.15°) matched computational predictions .

- Data Reproducibility: Replicate measurements using synchrotron radiation to improve resolution (<0.8 Å) .

Q. What computational strategies are effective for modeling the electronic properties of this compound?

- DFT Calculations: Optimize geometry using Gaussian09 at the B3LYP/6-311++G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps.

- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO) to study conformational stability.

- Docking Studies: Use AutoDock Vina to predict binding modes with proteins (e.g., Oct3/4 transcription factor) .

Q. How can researchers design analogs to improve metabolic stability or target selectivity?

- Ester Bioisosteres: Replace the ethyl ester with methyl or tert-butyl groups to alter lipophilicity (logP) and plasma stability.

- Heterocycle Replacement: Substitute thiophene with furan or pyrrole to modulate electronic effects.

- In Silico Screening: Use QSAR models to prioritize analogs with predicted higher binding affinity (e.g., Glide SP scoring in Schrödinger) .

Methodological Notes

- Crystallography: For novel derivatives, collect high-resolution data (Cu-Kα, λ = 1.54178 Å) and refine using SHELXL-2018 .

- Synthetic Scale-Up: Transition from batch to flow chemistry for improved heat transfer and yield (>80%) .

- Biological Testing: Pair cytotoxicity assays (MTT) with transcriptomic profiling to identify mechanistic pathways (e.g., apoptosis induction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.